5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Organic Synthesis Flow Chemistry

5-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine (CAS 1243165-09-4) is a partially saturated heterocyclic compound featuring a fluorine atom at the 5-position of a 2,3-dihydropyrrolo[2,3-b]pyridine core. With a molecular formula of C7H7FN2 and a molecular weight of 138.14 g/mol, it is commercially available as a research chemical with typical purities of 95% or 97% from multiple suppliers.

Molecular Formula C7H7FN2
Molecular Weight 138.14
CAS No. 1243165-09-4
Cat. No. B3338817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine
CAS1243165-09-4
Molecular FormulaC7H7FN2
Molecular Weight138.14
Structural Identifiers
SMILESC1CNC2=C1C=C(C=N2)F
InChIInChI=1S/C7H7FN2/c8-6-3-5-1-2-9-7(5)10-4-6/h3-4H,1-2H2,(H,9,10)
InChIKeyGSGZHLAUWIWLQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine (CAS 1243165-09-4): A Distinct Saturated Scaffold for Kinase-Focused Research and Procurement


5-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine (CAS 1243165-09-4) is a partially saturated heterocyclic compound featuring a fluorine atom at the 5-position of a 2,3-dihydropyrrolo[2,3-b]pyridine core . With a molecular formula of C7H7FN2 and a molecular weight of 138.14 g/mol, it is commercially available as a research chemical with typical purities of 95% or 97% from multiple suppliers . The compound serves as a versatile building block in medicinal chemistry, particularly as a precursor for kinase inhibitors targeting SGK-1, and its saturated nature distinguishes it from its fully aromatic analog, 5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 866319-00-8) [1].

Why 5-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine Cannot Be Replaced by Its Fully Aromatic Analog in Synthesis


Substitution of 5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine with its fully aromatic analog (5-fluoro-1H-pyrrolo[2,3-b]pyridine, CAS 866319-00-8) is not chemically equivalent. The target compound possesses a partially saturated 2,3-dihydropyrrolo ring (C7H7FN2, MW 138.14), whereas the aromatic analog contains a fully unsaturated pyrrolo ring (C7H5FN2, MW 136.13) . This structural difference fundamentally alters the compound's reactivity profile, as the saturated moiety introduces sp³ carbon centers that enable distinct synthetic transformations not accessible with the planar aromatic system . The dihydro compound is synthesized via hydrogenation of the aromatic precursor using a continuous flow reactor with Raney nickel at 50 bar H₂, yielding 48.7% of the target compound as a white solid . Procurement of the incorrect analog would introduce an unreactive or differently reactive species in subsequent synthetic steps, compromising reaction outcomes and derailing structure-activity relationship (SAR) studies.

5-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Reactivity Profile: Direct Hydrogenation Yield of 5-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine from Aromatic Precursor

5-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine (the target compound) is directly prepared via catalytic hydrogenation of its fully aromatic analog, 5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 866319-00-8), demonstrating a defined synthetic interconversion with a reported isolated yield . This establishes the target compound as a distinct, preparatively accessible entity with a specific reduction pathway not applicable to other positional isomers.

Medicinal Chemistry Organic Synthesis Flow Chemistry

Physicochemical Property Differentiation: Molecular Weight, Formula, and Computed LogP

The partially saturated target compound exhibits distinct physicochemical properties compared to its fully aromatic analog . The presence of the saturated C2-C3 bond increases molecular weight and alters the computed lipophilicity, which directly impacts formulation behavior and predicted ADME properties in drug discovery programs .

Drug Design Physicochemical Properties ADME

Pharmacological Relevance: 5-HT₆ Receptor Affinity of Derivatives Containing the 5-Fluoro-2,3-dihydropyrrolo[2,3-b]pyridine Scaffold

Derivatives incorporating the 5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine core demonstrate quantifiable affinity for serotonin receptors [1]. While the free base itself is a building block, its incorporation into more complex molecules yields compounds with measurable biological activity. In contrast, the fully aromatic 5-fluoro-7-azaindole scaffold has been associated with cannabinoid receptor activity (CB1 EC₅₀ ~5.5 μM) [2], indicating divergent biological targeting profiles between the saturated and aromatic cores.

CNS Drug Discovery Serotonin Receptors GPCR

Kinase Inhibition Landscape: SGK-1 as Primary Target Indication for the Scaffold Class

The pyrrolo[2,3-b]pyridine scaffold class, from which 5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine is derived, has been extensively patented for SGK-1 kinase inhibition [1]. While direct IC₅₀ data for the unsubstituted 5-fluoro-2,3-dihydro building block is not publicly reported, the broader class demonstrates that fluorinated pyrrolo[2,3-b]pyridines achieve potent kinase inhibition. For context, related 1H-pyrrolo[2,3-b]pyridine derivatives have been optimized to sub-nanomolar potency against MRCKβ (Ki = 0.100 nM) and MRCKα (Ki = 0.170 nM), with selectivity over ROCK2 (Ki = 165 nM) [2].

Kinase Inhibitors SGK-1 Renal Disease

Optimal Procurement and Research Scenarios for 5-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine (CAS 1243165-09-4)


Synthesis of SGK-1 Kinase Inhibitors for Renal and Cardiovascular Disease Research

Procure 5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine when initiating medicinal chemistry campaigns targeting serum/glucocorticoid regulated kinase 1 (SGK-1). The compound serves as a key precursor for generating pyrrolo[2,3-b]pyridine derivatives with demonstrated utility in SGK-1 inhibition, as evidenced by GSK's patent portfolio covering this scaffold class [1]. The 2,3-dihydro functionality provides a distinct synthetic handle for further functionalization at the pyrrolidine nitrogen, enabling exploration of structure-activity relationships that diverge from aromatic analogs .

Development of Dual 5-HT₆/5-HT₂A Receptor Ligands for CNS Disorders

Select this compound as a building block for serotonin receptor modulator programs, particularly those seeking pro-cognitive agents. The scaffold has been validated through virtual screening and subsequent optimization to yield compounds with nanomolar dual affinity for 5-HT₆ (Ki = 25 nM) and 5-HT₂A (Ki = 32 nM) receptors, demonstrating brain penetration and in vivo efficacy in reversing cognitive impairment [2]. The saturated pyrrolidine moiety contributes to the unique chemical space distinct from all previously reported serotonin receptor ligands.

Preparation of N-Functionalized Derivatives via the Hydrochloride Salt

For researchers requiring enhanced handling or specific reactivity, the hydrochloride salt (CAS 2089258-54-6, MW 174.6) is available from multiple suppliers including Enamine (via Fujifilm Wako) and AKSci with 95% minimum purity . The salt form facilitates amine alkylation and acylation reactions in polar solvents. Pricing from Fujifilm Wako for research quantities: 100 mg at ¥107,800 JPY; 1 g at ¥310,700 JPY (as listed) .

Building Block Procurement for Fluorinated Heterocycle Libraries

Incorporate 5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine into diversity-oriented synthesis or fragment-based drug discovery libraries. The compound is stocked by multiple reputable suppliers including Macklin (97% purity; 100 mg at 1,256 CNY, 1 g at 5,762 CNY), Leyan (97% purity), and CymitQuimica (97% purity) . The fluorine atom at the 5-position enhances metabolic stability and modulates electronic properties compared to non-fluorinated or chloro-substituted analogs, making it a valuable component for SAR exploration in kinase and GPCR programs .

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